4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a chemical compound recognized for its potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure comprises a pyrazole ring substituted with a chloromethyl and a cyclopropylmethyl group at specific positions and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the chloromethyl group: This step typically involves the chloromethylation of the pyrazole ring, which can be done using formaldehyde and hydrochloric acid.
Cyclopropylmethyl substitution: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl chloride.
Formation of the pyridine ring: This step involves the formation of a bond between the pyrazole and pyridine rings, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrially, the synthesis of this compound may involve optimized reaction conditions such as:
Controlled temperatures to ensure high yields.
Catalysts to enhance reaction rates.
Purification steps like recrystallization or chromatography to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the removal of the chloromethyl group or the reduction of the pyridine ring.
Substitution: The chloromethyl group is particularly reactive and can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used for substitution reactions.
Major Products Formed from These Reactions
Oxidation may yield pyrazolecarboxaldehyde or pyrazolecarboxylic acid.
Reduction can result in derivatives without the chloromethyl group or with a saturated pyridine ring.
Substitution can produce various new compounds depending on the nucleophile used.
Scientific Research Applications
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for possible therapeutic effects, particularly in the development of new drugs.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine depends on its interaction with molecular targets. The presence of the pyrazole and pyridine rings can facilitate binding to various enzymes or receptors, potentially affecting biochemical pathways. For instance, the chloromethyl group may react with nucleophiles in biological systems, leading to the modification of biomolecules.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine shows unique properties:
4-(5-Methyl-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine: Lacks the reactive chloromethyl group.
4-(5-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine: The bromomethyl group may confer different reactivity compared to the chloromethyl group.
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Properties
IUPAC Name |
4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJVECGKFXFLHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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